N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide
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Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is a complex organic compound characterized by its unique structure, which includes both methoxy and pentyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[4-(pentyloxy)phenoxy]propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H30N2O5 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H30N2O5/c1-5-6-7-15-29-19-11-13-20(14-12-19)30-17(2)23(26)25-24-16-18-9-8-10-21(27-3)22(18)28-4/h8-14,16-17H,5-7,15H2,1-4H3,(H,25,26)/b24-16+ |
InChI Key |
SBIANLBOFFWYPV-LFVJCYFKSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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